molecular formula C11H18N2O2S B14773050 4-(Ethylsulfonyl)-N1-isopropylbenzene-1,2-diamine

4-(Ethylsulfonyl)-N1-isopropylbenzene-1,2-diamine

Cat. No.: B14773050
M. Wt: 242.34 g/mol
InChI Key: AMQKIYAASCZEDI-UHFFFAOYSA-N
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Description

4-(Ethylsulfonyl)-N1-isopropylbenzene-1,2-diamine is an organic compound that features both ethylsulfonyl and isopropyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfonyl)-N1-isopropylbenzene-1,2-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Sulfonation: Aniline is then sulfonated to introduce the ethylsulfonyl group.

    Alkylation: The final step involves the alkylation of the sulfonated aniline with isopropyl halide to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfonyl)-N1-isopropylbenzene-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction of a nitro group results in an amine.

Scientific Research Applications

4-(Ethylsulfonyl)-N1-isopropylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural properties.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Ethylsulfonyl)-N1-isopropylbenzene-1,2-diamine involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other proteins. This interaction can inhibit or modify the activity of the target molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)-N1-isopropylbenzene-1,2-diamine
  • 4-(Ethylsulfonyl)-N1-methylbenzene-1,2-diamine
  • 4-(Ethylsulfonyl)-N1-isopropylbenzene-1,3-diamine

Uniqueness

4-(Ethylsulfonyl)-N1-isopropylbenzene-1,2-diamine is unique due to the specific positioning of the ethylsulfonyl and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

IUPAC Name

4-ethylsulfonyl-1-N-propan-2-ylbenzene-1,2-diamine

InChI

InChI=1S/C11H18N2O2S/c1-4-16(14,15)9-5-6-11(10(12)7-9)13-8(2)3/h5-8,13H,4,12H2,1-3H3

InChI Key

AMQKIYAASCZEDI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)NC(C)C)N

Origin of Product

United States

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